molecular formula C7H10N2O B152346 N-(1-Pyridin-2-YL-ethyl)-hydroxylamine CAS No. 127104-26-1

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine

Cat. No.: B152346
CAS No.: 127104-26-1
M. Wt: 138.17 g/mol
InChI Key: PRVMDFCARKTSAK-UHFFFAOYSA-N
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Description

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine is an organic compound that features a pyridine ring attached to an ethyl group, which is further connected to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and requires mild heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or batch reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

N-(1-Pyridin-2-YL-ethyl)-hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-Pyridin-2-YL-ethyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions or hydrogen bonding with target proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)hydroxylamine: Lacks the ethyl group, resulting in different reactivity and biological properties.

    N-(1-Pyridin-2-yl-ethyl)amine: Lacks the hydroxylamine group, affecting its chemical behavior and applications.

    2-Acetylpyridine: Precursor in the synthesis of N-(1-Pyridin-2-YL-ethyl)-hydroxylamine, with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the hydroxylamine moiety, which confer specific reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVMDFCARKTSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562510
Record name N-Hydroxy-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127104-26-1
Record name N-Hydroxy-α-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127104-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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